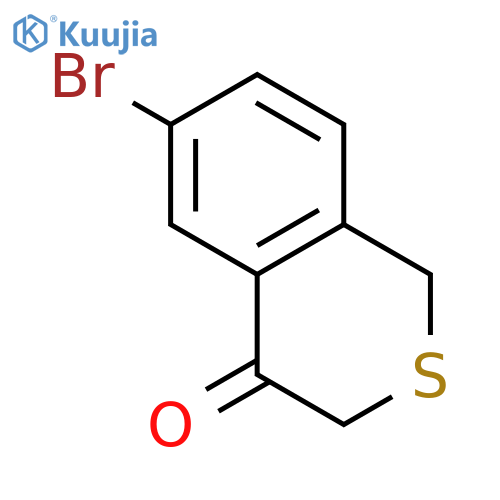

Cas no 880553-98-0 (6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one)

880553-98-0 structure

商品名:6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one

CAS番号:880553-98-0

MF:C9H7BrOS

メガワット:243.120280504227

MDL:MFCD21606606

CID:4283980

PubChem ID:67237621

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one 化学的及び物理的性質

名前と識別子

-

- 1H-2-Benzothiopyran-4(3H)-one, 6-bromo-

- 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one

- 6-bromo-1H-isothiochromen-4-one

- 880553-98-0

- SCHEMBL1985601

- FKB55398

- AKOS019066961

- EN300-250916

-

- MDL: MFCD21606606

- インチ: InChI=1S/C9H7BrOS/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3H,4-5H2

- InChIKey: HPIUPYXHSHXTAW-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 241.94010Da

- どういたいしつりょう: 241.94010Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-250916-0.05g |

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one |

880553-98-0 | 95% | 0.05g |

$245.0 | 2024-06-19 | |

| Enamine | EN300-250916-0.25g |

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one |

880553-98-0 | 95% | 0.25g |

$524.0 | 2024-06-19 | |

| A2B Chem LLC | AW42411-10g |

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one |

880553-98-0 | 95% | 10g |

$4820.00 | 2024-04-19 | |

| A2B Chem LLC | AW42411-100mg |

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one |

880553-98-0 | 95% | 100mg |

$421.00 | 2024-04-19 | |

| A2B Chem LLC | AW42411-5g |

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one |

880553-98-0 | 95% | 5g |

$3262.00 | 2024-04-19 | |

| A2B Chem LLC | AW42411-250mg |

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one |

880553-98-0 | 95% | 250mg |

$587.00 | 2024-04-19 | |

| 1PlusChem | 1P01C2VF-500mg |

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one |

880553-98-0 | 95% | 500mg |

$1081.00 | 2024-04-20 | |

| Enamine | EN300-250916-0.5g |

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one |

880553-98-0 | 95% | 0.5g |

$824.0 | 2024-06-19 | |

| Enamine | EN300-250916-5.0g |

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one |

880553-98-0 | 95% | 5.0g |

$3065.0 | 2024-06-19 | |

| Ambeed | A857573-1g |

6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-one |

880553-98-0 | 95% | 1g |

$1011.0 | 2024-04-16 |

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

880553-98-0 (6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one) 関連製品

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:880553-98-0)6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one

清らかである:99%

はかる:1g

価格 ($):910.0